

Acetohydrazide-D3 chemical properties and structure

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Compound of Interest

Compound Name: Acetohydrazide-D3

Cat. No.: B590809

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An In-depth Technical Guide to Acetohydrazide-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for **Acetohydrazide-D3**, a deuterated isotopologue of Acetohydrazide. This document is intended to serve as a core reference for professionals in research and development.

Introduction

Acetohydrazide-D3 is the deuterium-labeled form of Acetohydrazide, an organic compound utilized as a building block in chemical synthesis and known for its biological activities.^[1] The parent compound, Acetohydrazide, is notably used as an antibiotic targeting *Mycobacterium tuberculosis* through the inhibition of mycolic acid biosynthesis. The incorporation of deuterium (D or ²H) in place of protium (¹H) at the acetyl group creates **Acetohydrazide-D3**. This isotopic labeling is primarily employed in pharmacokinetic and metabolic studies.^[1] Deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.^[1]

Chemical Properties and Structure

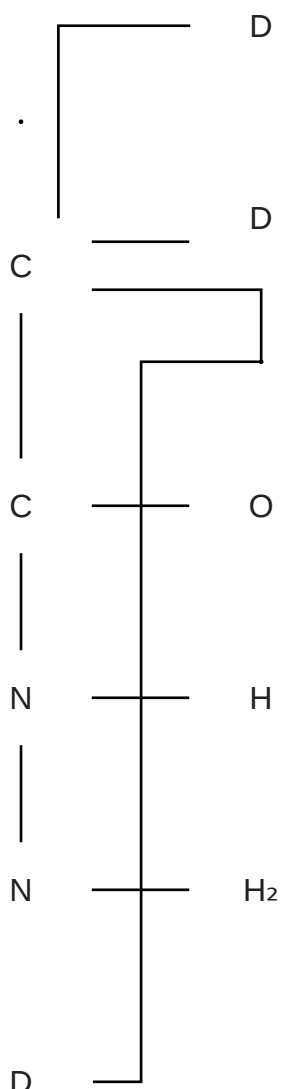
The fundamental chemical and physical properties of **Acetohydrazide-D3** are summarized below. Data for the non-deuterated analogue, Acetohydrazide, are included for comparison where specific data for the D3 variant is unavailable.

Data Summary

Property	Acetohydrazide-D3	Acetohydrazide (for comparison)
Molecular Formula	C ₂ H ₃ D ₃ N ₂ O[1]	C ₂ H ₆ N ₂ O
Molecular Weight	77.10 g/mol	74.08 g/mol
CAS Number	1028333-41-6	1068-57-1
Appearance	Not specified	White to off-white crystalline solid
Melting Point	Not specified	58-68 °C
Boiling Point	Not specified	129 °C at 18 mmHg
Solubility	Not specified	Soluble in water and hot ether
IUPAC Name	acetohydrazide-2,2,2-d3	acetohydrazide
SMILES	O=C(NN)C([2H])([2H])[2H]	CC(=O)NN
Synonyms	Ethanehydrazonic acid-d3	Acetylhydrazine, Acetic hydrazide, Monoacetylhydrazine

Chemical Structure

Acetohydrazide-D3 is a simple hydrazide derivative of deuterated acetic acid. It consists of a hydrazinyl group (-NHNH₂) attached to a trideuterated acetyl group (CD₃CO-). The structure is characterized by the presence of a carbonyl functional group and the N-N single bond of the hydrazine moiety.



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Caption: Chemical structure of **Acetohydrazide-D3**.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of **Acetohydrazide-D3** are not readily available in public literature. However, its synthesis would logically proceed from deuterated precursors using standard methods for hydrazide formation. Below is a representative, general protocol for the synthesis of a hydrazide from an ester, which could be adapted using deuterated starting materials.

Disclaimer: This protocol is illustrative and adapted from general procedures for synthesizing hydrazide derivatives. It has not been independently verified for **Acetohydrazide-D3** synthesis and would require optimization.

Representative Synthesis of a Hydrazide from an Ester

Objective: To synthesize a hydrazide by reacting a methyl or ethyl ester with hydrazine hydrate.

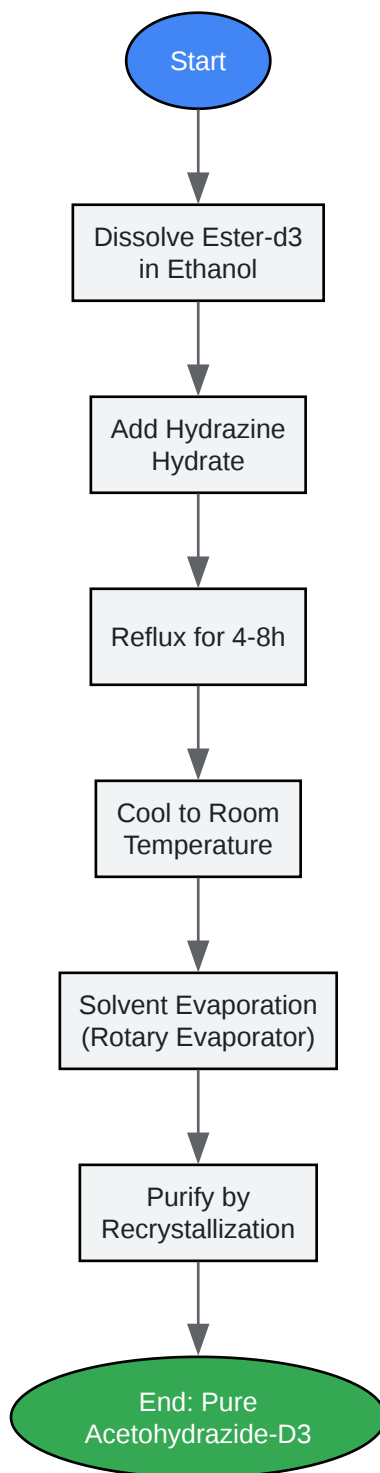
Materials:

- Methyl acetate-d3 (or Ethyl acetate-d3)
- Hydrazine hydrate (99%)
- Absolute Ethanol
- Reaction flask with reflux condenser
- Magnetic stirrer and heat source
- Rotary evaporator

Procedure:

- Dissolve the starting ester (e.g., methyl acetate-d3, 1.0 eq) in absolute ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
- The resulting precipitate or crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to yield the final hydrazide product.

Below is a conceptual workflow for this synthesis.



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Caption: Conceptual workflow for hydrazide synthesis.

Biological Activity and Applications

The primary application of **Acetohydrazide-D3** is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled compound while sharing nearly identical chemical and chromatographic properties.

The biological activity of the parent compound, Acetohydrazide, and other hydrazide derivatives is extensive. Hydrazides are known to possess a wide range of pharmacological properties, including:

- Antimycobacterial: As seen with isoniazid and acetohydrazide itself.
- Antimicrobial and Antifungal: Many hydrazide-hydrazone derivatives show potent activity against various bacteria and fungi.
- Anticancer and Anti-inflammatory: Certain derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Researchers using **Acetohydrazide-D3** should consider the biological potential of the parent compound in their experimental design, particularly in in vivo studies.

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References

- 1. medchemexpress.com [medchemexpress.com]
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